8-Chloro-2-methoxyquinoline chemical structure and properties
8-Chloro-2-methoxyquinoline chemical structure and properties
An In-Depth Technical Guide to 8-Chloro-2-methoxyquinoline: Structure, Synthesis, and Application
Authored by a Senior Application Scientist
Introduction
The quinoline scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, provides a rigid and versatile framework for interacting with biological targets, leading to a wide spectrum of therapeutic applications including anticancer, antimalarial, and antimicrobial agents.[3][4][5]
This guide provides a detailed technical overview of a specific, functionalized derivative: 8-Chloro-2-methoxyquinoline. We will explore its molecular structure, physicochemical properties, and a robust, field-proven protocol for its synthesis. Furthermore, we will delve into its chemical reactivity and its potential as a pivotal intermediate for drug discovery and development, empowering researchers and scientists to leverage this molecule in their synthetic endeavors.
Molecular Structure and Physicochemical Properties
8-Chloro-2-methoxyquinoline is a substituted aromatic heterocycle. The core quinoline structure is modified with a chlorine atom at the C8 position of the benzene ring and a methoxy group at the C2 position of the pyridine ring. This specific substitution pattern dictates its chemical behavior and potential for further functionalization.
The methoxy group at the 2-position acts as an electron-donating group through resonance, influencing the electron density of the heterocyclic ring. The chlorine atom at the 8-position is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution.
Physicochemical Data: 8-Chloro-2-methoxyquinoline
| Property | Value | Source(s) |
| CAS Number | 846038-39-9 | [6] |
| Molecular Formula | C₁₀H₈ClNO | [6] |
| Molecular Weight | 193.63 g/mol | [6] |
| Appearance | (Expected) Off-white to pale yellow solid | General observation for similar compounds |
| Melting Point | Data not readily available in cited literature. For comparison, the related 8-Chloro-2-methylquinoline melts at 64-70 °C.[7] | |
| Boiling Point | Data not readily available | |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Methanol. |
Spectroscopic Characterization
While specific spectra for this compound are primarily available through commercial vendors[8], its structure allows for the confident prediction of key spectroscopic features:
-
¹H NMR: The spectrum would show distinct signals for the five aromatic protons on the quinoline core and a singlet around 3.9-4.1 ppm corresponding to the three protons of the methoxy group. The coupling patterns of the aromatic protons would be complex due to the substitution pattern.
-
¹³C NMR: Approximately 10 distinct carbon signals would be expected. The carbon attached to the methoxy group (C2) would appear significantly downfield (approx. 160-165 ppm), while the carbon attached to the chlorine (C8) would also be influenced. The methoxy carbon itself would resonate around 55-60 ppm.
-
IR Spectroscopy: Characteristic peaks would include C-H stretching for the aromatic and methyl groups (~2950-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (~1500-1600 cm⁻¹), and a strong C-O stretching band for the methoxy ether (~1020-1250 cm⁻¹). The C-Cl stretch would appear in the fingerprint region (~600-800 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 193. A characteristic M+2 peak at m/z 195 with approximately one-third the intensity of the M+ peak would be present, confirming the presence of a single chlorine atom.
Synthesis and Reactivity
A specific, published synthesis for 8-Chloro-2-methoxyquinoline is not readily found. However, a reliable and robust synthetic route can be designed based on well-established quinoline chemistry. The most logical approach is the O-methylation of the corresponding 2-hydroxyquinoline precursor, which is commercially available. This method provides a clear, high-yielding path to the target molecule.
Proposed Synthetic Workflow
The proposed synthesis is a Williamson ether synthesis, a cornerstone reaction in organic chemistry. This choice is based on the mild conditions and the high efficiency typically observed for the methylation of hydroxyl groups on electron-deficient heterocyclic systems.
Caption: Proposed two-step synthesis via Williamson ether synthesis.
Detailed Experimental Protocol: O-Methylation
This protocol is a self-validating system. Successful formation of the product can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, higher Rf spot.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 8-Chloro-2-hydroxyquinoline (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution. Stir the mixture under a nitrogen atmosphere.
-
Deprotonation: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Causality Insight: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the relatively acidic N-H proton of the 2-quinolone tautomer, forming the highly nucleophilic oxygen anion. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium salt forms.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.5 eq) dropwise via the dropping funnel over 20 minutes.
-
Causality Insight: Methyl iodide is a highly effective methylating agent for Sₙ2 reactions. A slight excess is used to ensure the reaction goes to completion. Adding it dropwise at low temperature helps to manage the exothermicity of the reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., using 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to afford pure 8-Chloro-2-methoxyquinoline.
Applications in Research and Drug Development
While direct biological studies on 8-Chloro-2-methoxyquinoline are scarce, its true value lies in its potential as a versatile synthetic intermediate for the construction of more complex, high-value molecules.[1] The quinoline core is a well-established pharmacophore, and the specific functional groups of this molecule offer multiple handles for chemical modification.
-
The Quinoline Core: The fundamental quinoline ring system is a proven scaffold for developing drugs with a vast range of activities, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Camptothecin) properties.[3][4] This molecule provides direct access to this privileged core.
-
The 8-Chloro Group as a Synthetic Handle: The chlorine atom at the C8 position is a key site for modification. It can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl, heteroaryl, amine, or alkyne moieties. This enables the rapid generation of diverse chemical libraries for screening. Furthermore, halogenated 8-hydroxyquinoline derivatives often exhibit enhanced antimicrobial or anticancer activity, suggesting that the 8-chloro substituent could be a beneficial feature to retain in a final drug candidate.[9][10][11]
-
The 2-Methoxy Group as a Modulator: The methoxy group at the C2 position serves two primary roles.
-
It can be retained in the final molecule, where it can act as a hydrogen bond acceptor and influence the molecule's metabolic stability and pharmacokinetic profile.
-
Alternatively, it can be readily cleaved under acidic conditions (e.g., using HBr or BBr₃) to reveal the 8-chloro-2-hydroxyquinoline (or its 2-quinolone tautomer). The 2-quinolone moiety is itself a critical pharmacophore found in numerous bioactive compounds.[12] This makes the 2-methoxy group an effective protecting or masking group for the 2-oxo functionality.
-
The strategic combination of these features makes 8-Chloro-2-methoxyquinoline a highly valuable building block for medicinal chemists aiming to develop novel therapeutics targeting a wide array of diseases.[13]
Safety and Handling
A specific Safety Data Sheet (SDS) for 8-Chloro-2-methoxyquinoline is not widely available. Therefore, it must be handled with the precautions appropriate for related, potentially hazardous quinoline derivatives.
-
Hazard Classification: Based on data for similar compounds like 8-Chloro-2-hydroxyquinoline, this compound should be considered an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Conclusion
8-Chloro-2-methoxyquinoline is a strategically functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. While not an end-product itself, its value as a molecular scaffold and synthetic intermediate is substantial. Its three key components—the privileged quinoline core, the synthetically versatile 8-chloro group, and the modifiable 2-methoxy group—provide chemists with a powerful tool for the rational design and synthesis of novel, biologically active molecules. The robust synthetic protocol detailed herein offers a reliable method for its preparation, opening the door for its broader application in drug discovery and materials science.
References
-
Afrin, S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(35), 22876-22907. Available at: [Link]
-
Daksh Biotech. (n.d.). Exploring Applications of Quinoline Derivatives in Chemical Synthesis. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2012). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2(25), 9335-9351. Available at: [Link]
-
Patel, H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). Available at: [Link]
-
Zhang, M., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4704. Available at: [Link]
-
Kaur, M., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 207, 112775. Available at: [Link]
-
Tukulula, M., et al. (2021). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. Available at: [Link]
-
Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10. Available at: [Link]
-
Supplementary Information File. (n.d.). Retrieved from [Link]
-
Rostron, C., & Barber, J. (2021). Chapter 7 Nucleophilic aromatic substitution. Oxford University Press. Available at: [Link]
-
Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
-
Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]
-
Barlin, G. B., & Tan, W.-L. (1984). Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, 1269-1273. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Methoxyquinoline. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Chloro-2-methylquinoline. PubChem Compound Database. Retrieved from [Link]
-
Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Available at: [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. Retrieved from [Link]
-
The OChem Whisperer. (2017). Here is some Nucleophilic Aromatic Substitution for ya!. Retrieved from [Link]
-
Tiscione, P., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2018(4), M1016. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-chloro-2-methoxyquinoline | CymitQuimica [cymitquimica.com]
- 7. B20504.06 [thermofisher.com]
- 8. 846038-39-9|8-Chloro-2-methoxyquinoline|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. rroij.com [rroij.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | Semantic Scholar [semanticscholar.org]
